3-(2-fluorophenyl)-6-phenyl-N-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-Fluorophenyl)-N~4~-isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N~4~-isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic conditions.
Introduction of the Pyridine Ring: The isoxazole intermediate is then reacted with a suitable pyridine derivative to form the isoxazolo[5,4-b]pyridine core. This step often requires the use of strong bases and high temperatures.
Functional Group Modifications: The final steps involve the introduction of the fluorophenyl, isopropyl, and phenyl groups through various substitution reactions. These reactions typically require specific reagents such as halogenated precursors and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N~4~-isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, catalysts such as palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
3-(2-Fluorophenyl)-N~4~-isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N~4~-isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Phenyl)-2-(phenyl)pyrimidine-4-carboxamide
- 2-(4-Fluorophenyl)-6-methyl-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxamide
Uniqueness
3-(2-Fluorophenyl)-N~4~-isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the isoxazolo[5,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H18FN3O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-N-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18FN3O2/c1-13(2)24-21(27)16-12-18(14-8-4-3-5-9-14)25-22-19(16)20(26-28-22)15-10-6-7-11-17(15)23/h3-13H,1-2H3,(H,24,27) |
InChI Key |
YQGXRSQRUDZIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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